2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
2-(4-Fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is pharmacologically significant due to its structural rigidity and ability to interact with biological targets such as G protein-coupled receptors (GPCRs) or enzymes. The compound is substituted at position 3 of the bicyclo ring with a pyridin-3-yloxy group and at the 8-position with a 4-fluorophenyl ethanone moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridinyloxy substituent may contribute to hydrogen bonding or π-π interactions in target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-15-5-3-14(4-6-15)10-20(24)23-16-7-8-17(23)12-19(11-16)25-18-2-1-9-22-13-18/h1-6,9,13,16-17,19H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOJBRMNHHEQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)F)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
Preparation of 1,4-diketone :
Cyclization with ammonium acetate :
Reduction to 3-ol :
Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
The electrophilic α-carbon of the ethanone moiety is activated via bromination for subsequent nucleophilic substitution with the bicyclic amine.
Bromination Methodology:
Substrate preparation : 1-(4-Fluorophenyl)ethanone is synthesized via Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of AlCl₃.
α-Bromination :
Coupling of the Bicyclic Amine and Bromoethanone
The final step involves nucleophilic acyl substitution to form the C–N bond between the bicyclic amine and the α-bromoethanone.
Reaction Optimization:
- Base : Triethylamine (2.0 equiv) to deprotonate the amine.
- Solvent : Dimethylformamide (DMF), 60°C, 8 h.
- Yield : 80–85%.
Side reactions : Over-alkylation is minimized by using a 1:1 molar ratio of amine to bromoethanone.
Analytical Characterization and Quality Control
The structural integrity and stereochemical purity of the final product are confirmed via:
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 4.21 (s, 1H, bridgehead-H), 3.95–3.89 (m, 2H, bicyclo-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 148.9 (pyridine-C), 134.5 (Ar-C), 128.3 (d, J = 8 Hz, Ar-C), 115.7 (d, J = 22 Hz, Ar-C).
Chiral HPLC Analysis:
- Column : Chiralpak AD-H (250 × 4.6 mm).
- Mobile phase : Hexane/ethanol (80:20).
- Retention time : 12.3 min for (1R,5S) enantiomer.
Industrial-Scale Production Considerations
For large-scale synthesis, critical parameters include:
- Continuous flow bromination to enhance safety and yield.
- Enzymatic resolution of the racemic bicyclic intermediate using immobilized lipases (e.g., Candida antarctica Lipase B).
- Crystallization-based purification to achieve >99.5% enantiomeric excess.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azabicyclo[3.2.1]octane core participates in alkylation and acylation reactions at the tertiary nitrogen atom.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Methylated derivative at the 8-aza position | 78% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | Acetylated product (confirmed via -NMR at δ 2.12 ppm for -COCH₃) | 65% |
-
Key Observation : Steric hindrance from the bicyclic structure reduces reaction rates compared to linear amines, necessitating elevated temperatures or prolonged reaction times.
Oxidation and Reduction Pathways
The ketone group undergoes selective transformations while preserving the bicyclic framework.
Table 2: Redox Reactions of the Ethanone Moiety
| Reaction | Conditions | Outcome | Byproducts |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 25°C | Secondary alcohol (dr = 3:1) | Over-reduction (<5%) |
| Oppenauer Oxidation | Al(OiPr)₃, acetone, reflux | No reaction (ketone stability confirmed) | – |
-
Mechanistic Insight : The electron-withdrawing fluorophenyl group stabilizes the ketone against oxidation under standard conditions.
Ring-Opening and Functionalization
Controlled ring-opening of the azabicyclo[3.2.1]octane system enables access to linear intermediates:
Table 3: Ring-Opening Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂O/HCl | Reflux, 12 h | Linear amino alcohol derivative | Precursor for peptide conjugates |
| LiAlH₄ | THF, 0°C → 25°C, 4 h | Bicyclic amine with reduced ketone (95% purity) | Pharmacological intermediate |
-
Critical Note : Ring-opening is highly pH-dependent, with acidic conditions favoring N-protonation and subsequent bond cleavage.
Heterocycle-Specific Reactivity
The pyridin-3-yloxy group participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-couplings:
Table 4: Pyridine Ring Modifications
| Reaction | Catalyst/Reagent | Position Modified | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of pyridine | 85% para-selectivity |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | C-2 of pyridine | Requires directing group |
-
Limitation : The electron-donating oxygen atom in the pyridinyloxy group deactivates the ring toward EAS, necessitating strong electrophiles .
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
| Condition | Time | Degradation | Primary Degradation Pathway |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 24 h | <2% | Ketone remains intact |
| Liver microsomes (human) | 1 h | 15% | CYP450-mediated oxidation of bicyclic N |
Scientific Research Applications
The compound 2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Therapeutic Uses
The compound has shown potential in treating various conditions due to its interaction with specific biological pathways:
- CNS Disorders : Preliminary studies indicate that this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety.
- Anticancer Activity : Research has suggested that derivatives of this compound can inhibit tumor growth in certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, derivatives of this compound demonstrated significant cytotoxicity. For instance, a derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), indicating strong potential as an anticancer agent.
Case Study 2: CNS Effects
A clinical trial assessed the efficacy of a related compound in patients with anxiety disorders. Results indicated a notable reduction in anxiety symptoms compared to placebo, suggesting that compounds with similar structures may have therapeutic benefits.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on structural similarity.
Key Observations:
- Substituent Diversity : The 3-position of the bicyclo ring tolerates diverse groups (e.g., sulfonyl, triazolyl, thioether), influencing electronic and steric properties. Pyridin-3-yloxy in the target compound may enhance solubility compared to lipophilic groups like phenylsulfonyl .
- Ethanone vs.
- Fluorophenyl vs. Bromophenyl : The 4-fluorophenyl group in the target compound is smaller and more electronegative than the 4-bromophenyl group in , which could affect binding affinity and metabolic stability .
Physicochemical Properties
- Conformational Analysis : X-ray data from reveals that the bicyclo ring adopts a chair conformation with substituent dihedral angles (~86.6°) influencing spatial orientation. The target compound’s pyridinyloxy group may adopt a similar orientation, optimizing target interactions .
Biological Activity
The compound 2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 325.39 g/mol
- IUPAC Name : this compound
The compound exhibits a variety of biological activities primarily through its interaction with specific molecular targets:
- MDM2 Inhibition : It has been identified as a potent inhibitor of the murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells .
- Antioxidant Properties : The presence of the fluorophenyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
- The 4-fluorophenyl moiety significantly enhances binding affinity to target proteins compared to non-fluorinated analogs.
- The pyridin-3-yloxy group plays a critical role in mediating interactions with biological targets, impacting both potency and efficacy .
Case Study 1: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation. For instance, in the SJSA-1 osteosarcoma cell line, it exhibited an IC value of approximately 100 nM, indicating strong anti-cancer activity .
| Cell Line | IC (nM) | Mechanism |
|---|---|---|
| SJSA-1 | 100 | MDM2 Inhibition |
| A549 | 150 | Apoptosis Induction |
| HeLa | 200 | Cell Cycle Arrest |
Case Study 2: Neuroprotection in Animal Models
Animal studies have indicated that administration of the compound resulted in significant neuroprotective effects in models of Alzheimer's disease. Behavioral tests showed improvements in memory and cognitive function, correlating with reduced oxidative stress markers in the brain tissue .
Q & A
Q. How does the azabicyclo[3.2.1]octane moiety influence metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
